1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h5H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJUQICRMLPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base, leading to the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Ring System Differences: The pyrimidine ring in the target compound introduces two nitrogen atoms, creating an electron-deficient core compared to pyridine (1 nitrogen) or pyrazine (2 adjacent nitrogens).
- Substituent Position: The ethanone group at position 3 (target compound) vs. position 2 (CAS 349130-27-4) alters steric and electronic profiles. Position 3 substitution may favor interactions with enzymes or receptors requiring deeper binding-pocket penetration .
Key Observations:
- The target compound’s synthesis likely follows Gewald-like protocols (e.g., using malononitrile or ethyl cyanoacetate with sulfur), similar to imidazo[1,2-a]pyridine derivatives . However, yields and purity data are unavailable, contrasting with well-optimized routes for benzo-fused analogs (65–85% yields) .
- Larger ring systems (e.g., azepine in curcumin analogues) require more complex multi-step syntheses, reducing scalability .
Biological Activity
1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is a compound that belongs to the imidazopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₁₁N₃O
- Molecular Weight : 165.19 g/mol
- IUPAC Name : 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)ethanone
- PubChem CID : 136559933
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential as an inhibitor in several pathways:
1. Inhibition of ENPP1
Recent research has identified imidazo[1,2-a]pyrimidine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a significant role in regulating immune responses. Specifically:
- Case Study : A derivative similar to this compound demonstrated an IC₅₀ value of 5.70 nM against ENPP1. This inhibition enhances the cGAS-STING pathway's activity, crucial for immune stimulation in cancer therapy .
2. Antitumor Activity
The compound's structural analogs have shown promising antitumor effects:
- Mechanism : By inhibiting ENPP1, these compounds lead to increased expression of downstream targets like IFNB1 and IL6, which are vital for antitumor immunity.
- In Vivo Studies : In murine models, treatment with these compounds combined with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of approximately 77.7% .
Table 1: Biological Activity Summary
| Activity Type | Target | IC₅₀ Value (nM) | Effect |
|---|---|---|---|
| ENPP1 Inhibition | ENPP1 | 5.70 | Enhances cGAS-STING pathway |
| Antitumor Efficacy | Tumor Cells | N/A | Inhibits tumor growth |
Mechanistic Studies
The compound's mechanism involves:
- Binding Affinity : The interaction with ENPP1 was characterized using surface plasmon resonance and molecular docking studies.
- Gene Expression Analysis : Increased expression of genes involved in immune response was observed post-treatment.
Pharmacokinetics
Studies have indicated favorable pharmacokinetic properties for the compound:
- Absorption and Distribution : High bioavailability and effective tissue distribution were noted in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
